R-(-)-1,2-Propanediol

説明

A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.

(R)-Propane-1,2-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

R-1,2-Propanediol has been reported in Homo sapiens and Nicotiana tabacum with data available.

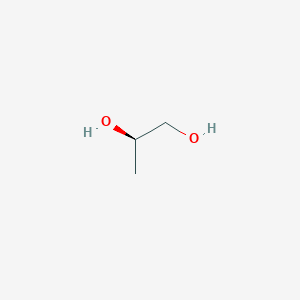

Structure

3D Structure

特性

IUPAC Name |

(2R)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009429 | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4254-14-2 | |

| Record name | R-(-)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4254-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602HN5L69H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of R-(-)-1,2-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of R-(-)-1,2-Propanediol (CAS Number: 4254-14-2), a chiral compound of significant interest in pharmaceutical and chemical applications.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

Core Physical and Chemical Properties

This compound, also known as (R)-(-)-Propylene glycol, is a clear, colorless, and viscous liquid.[2] It is the R-enantiomer of propane-1,2-diol and is characterized by its levorotatory optical activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical properties of this compound.

Table 1: General and Optical Properties

| Property | Value | Reference(s) |

| CAS Number | 4254-14-2 | [4][5] |

| Molecular Formula | C₃H₈O₂ | [6] |

| Molecular Weight | 76.09 g/mol | [2][4][5] |

| Appearance | Clear, colorless, viscous liquid | [2] |

| Optical Rotation [α]20/D (neat) | -14.5° to -18.5° | |

| Refractive Index (n20/D) | 1.432 - 1.434 | [4][5][7] |

Table 2: Thermal and Density Properties

| Property | Value | Reference(s) |

| Boiling Point | 186-188 °C at 765 mmHg | [4][5][8] |

| Melting Point | -60 °C | [2][9] |

| Density | 1.04 g/mL at 25 °C | [4][5][8] |

| Flash Point | 103 °C (closed cup) | [5][8] |

Table 3: Solubility

| Property | Description | Reference(s) |

| Solubility | Miscible with water, acetone, chloroform, ethanol (B145695) (95%), and glycerin. Soluble in ether. Not miscible with light mineral oil or fixed oils, but will dissolve some essential oils. | [10][11] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols for organic liquids and are applicable to this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[2]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an aluminum block heating apparatus.[2]

-

The apparatus is heated gently and slowly.[2]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is continued until a rapid and continuous stream of bubbles is observed.[2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Density (Gravimetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer or a graduated cylinder and a balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

A clean, dry pycnometer or graduated cylinder is weighed accurately on a balance.

-

The vessel is filled with this compound to a calibrated mark, ensuring the temperature of the liquid is controlled (e.g., 25 °C).

-

The filled vessel is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[12]

Determination of Refractive Index

A refractometer is used to measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the temperature is allowed to equilibrate to 20 °C using the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.[13]

Determination of Optical Rotation

A polarimeter is used to measure the rotation of plane-polarized light by the chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Sodium D-line light source

Procedure:

-

The polarimeter is switched on and allowed to warm up.

-

The polarimeter cell is filled with a blank solvent (if a solution is being measured) or is left empty to obtain a zero reading.

-

The polarimeter cell is then filled with neat (undiluted) this compound.

-

The cell is placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum or maximum, and the angle of rotation is recorded.[14]

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (for neat liquids, c is the density).[15]

Metabolic Pathway and Synthesis Visualization

This compound can be produced through microbial fermentation. The following diagram illustrates a metabolic pathway for the biosynthesis of this compound in engineered E. coli.

Caption: Biosynthetic pathway of this compound in engineered E. coli.

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.

Caption: Experimental workflow for determining physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. mt.com [mt.com]

- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

R-(-)-1,2-Propanediol chemical structure and chirality

An In-depth Technical Guide to R-(-)-1,2-Propanediol: Chemical Structure and Chirality

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral molecules is paramount. This compound, a versatile chiral building block, is of significant interest due to its applications in stereoselective synthesis. This technical guide provides a detailed overview of its chemical structure, chirality, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as (R)-(-)-propylene glycol, is a chiral organic compound.[1] Its structure consists of a three-carbon chain with hydroxyl groups on the first and second carbon atoms. The chirality of the molecule arises from the stereocenter at the second carbon (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a hydrogen atom (-H).[2]

The absolute configuration of the stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(-)" in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[2] Its enantiomer, (S)-(+)-1,2-propanediol, is dextrorotatory.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A three-dimensional representation highlighting the chiral center is provided below.

Caption: Enantiomers of 1,2-Propanediol.

Physical and Chemical Properties

The enantiomers of 1,2-propanediol have identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light.[2]

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₂ | [3][4] |

| Molecular Weight | 76.09 g/mol | [3][5] |

| CAS Number | 4254-14-2 | [4][5] |

| Appearance | Clear, colorless, viscous liquid | [2] |

| Boiling Point | 186-188 °C at 765 mmHg | [5] |

| Density | 1.04 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.434 | [5] |

| Optical Activity [α]²⁰/D | -16.5° (neat) | [5] |

| Enantiomeric Excess (ee) | 98% (GLC) | [5] |

| Solubility | Miscible with water, acetone, and chloroform. | [6] |

Experimental Protocols

Synthesis of this compound via Microbial Fermentation

Enantiomerically pure this compound can be produced from renewable feedstocks like glucose using metabolically engineered Escherichia coli.[3] The metabolic pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal, which is then reduced to this compound.[3][5]

Caption: Metabolic pathway for this compound synthesis.

Experimental Workflow:

Caption: Workflow for microbial production and purification.

Methodology:

-

Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a flask with appropriate growth medium and antibiotics. The culture is incubated overnight at 37°C with shaking.[2]

-

Fed-Batch Fermentation: The seed culture is transferred to a sterilized bioreactor. The temperature and pH are maintained at optimal levels (e.g., 37°C and pH 7.0). A fed-batch strategy is employed by feeding a concentrated glucose solution to the bioreactor after the initial glucose is depleted.[2]

-

Clarification: The fermentation broth is clarified to remove microbial cells and other solids.[4]

-

Water Removal: Water is removed from the clarified broth, typically by evaporation.[4]

-

Solvent Precipitation: A solvent such as ethanol (B145695) is added to the concentrated broth to precipitate salts and other impurities.[4]

-

Filtration: The precipitated solids are removed by filtration.[4]

-

Distillation: The final purification of this compound is achieved by distillation.[4]

Analysis of Enantiomeric Purity by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The enantiomeric excess (ee) of this compound is a critical quality parameter and can be accurately determined by chiral GC-MS. This often requires derivatization to enhance volatility and chromatographic separation.[7]

Experimental Workflow:

Caption: Workflow for chiral GC-MS analysis.

Methodology:

-

Derivatization: To a solution of 1,2-propanediol in an aprotic solvent (e.g., dichloromethane), a slight excess of a chiral derivatizing agent like (S)-(+)-2-phenylbutyryl chloride and a base (e.g., pyridine) are added. The mixture is stirred at room temperature to form diastereomeric esters.[7][8]

-

Extraction: The reaction is quenched, and the diastereomeric esters are extracted with a suitable organic solvent. The organic layer is dried and concentrated.[7]

-

Chiral GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column. The separated diastereomers are detected by a mass spectrometer.[7]

-

Enantiomeric Excess Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.[7]

Applications in Drug Development

Chiral molecules like this compound are highly valued in the pharmaceutical industry.[7] They serve as crucial building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug is critical as different enantiomers can exhibit different pharmacological activities and toxicities. The use of enantiopure starting materials like this compound is essential for the development of safe and effective drugs.[7]

References

- 1. WO2022084055A1 - A method for the preparation of 1,2-propanediol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2011076690A1 - Method for purifying 1,2-propanediol from a fermentation broth - Google Patents [patents.google.com]

- 5. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial formation, biotechnological production and applications of 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-1,2-Propanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on (R)-(-)-1,2-Propanediol, a chiral compound of significant interest in various scientific and industrial applications, including its use as a building block in the synthesis of pharmaceuticals. This document details its chemical identity, including its CAS number and a comprehensive list of synonyms. Furthermore, it outlines key experimental protocols for its synthesis, covering both biotechnological and chemical methodologies, and presents a visualization of a prominent metabolic pathway for its production.

Chemical Identity and Properties

(R)-(-)-1,2-Propanediol, a stereoisomer of propylene (B89431) glycol, is a colorless, viscous liquid. Its chirality makes it a valuable precursor in asymmetric synthesis.

| Identifier | Value |

| CAS Number | 4254-14-2[1][2][3][4][5] |

| Molecular Formula | C₃H₈O₂[2][3][5][6] |

| Molecular Weight | 76.09 g/mol [1][2][6] |

| IUPAC Name | (2R)-propane-1,2-diol[6] |

A variety of synonyms are used to refer to (R)-(-)-1,2-Propanediol in scientific literature and commercial listings. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.

| Synonym |

| (R)-(-)-1,2-Dihydroxypropane[7] |

| (R)-(-)-Propylene glycerol[1][2][8] |

| (R)-(-)-Propylene glycol[1][7][8] |

| (R)-1,2-Propanediol[5][6] |

| (R)-Propane-1,2-diol[6] |

| (R)-Propylene glycol[5] |

| D-(-)-Propylene glycol |

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure (R)-(-)-1,2-Propanediol can be achieved through various methods, broadly categorized into biotechnological and chemical routes.

Biotechnological Production via Engineered Escherichia coli

Metabolic engineering of microorganisms like Escherichia coli offers a sustainable route to (R)-(-)-1,2-Propanediol from renewable feedstocks such as glucose.[1][4] This approach leverages the cell's enzymatic machinery to perform stereoselective transformations.

Methodology:

-

Strain Engineering: An E. coli strain is genetically engineered to express a heterologous pathway for (R)-1,2-propanediol production. This typically involves the overexpression of key enzymes:

-

Methylglyoxal (B44143) Synthase (mgsA): Converts dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to methylglyoxal.[2]

-

Glycerol (B35011) Dehydrogenase (gldA): Reduces methylglyoxal to (R)-lactaldehyde.[2]

-

1,2-Propanediol Oxidoreductase (fucO) or Yeast Alcohol Dehydrogenase (adhI): Reduces (R)-lactaldehyde to (R)-1,2-propanediol.[4]

-

-

Fermentation:

-

The engineered E. coli strain is cultured in a bioreactor containing a defined fermentation medium with glucose as the primary carbon source.

-

The fermentation is typically carried out under controlled conditions of temperature, pH, and aeration to ensure optimal cell growth and product formation.

-

A fed-batch strategy can be employed to maintain a sufficient supply of glucose and other nutrients, which has been shown to achieve final titers of up to 4.5 g/L of (R)-1,2-propanediol.[4]

-

-

Product Isolation and Purification:

-

Following fermentation, the cells are separated from the culture broth by centrifugation or microfiltration.

-

The (R)-(-)-1,2-Propanediol is then recovered from the supernatant and purified using standard techniques such as distillation.

-

Chemical Synthesis via Hydrogenation of Glycerol

A common chemical route for the production of 1,2-propanediol is the hydrogenolysis of glycerol, a byproduct of biodiesel production. While this method often produces a racemic mixture, the use of specific catalysts and conditions can favor the formation of one enantiomer.

Methodology:

-

Catalyst Preparation: A heterogeneous copper-based catalyst, such as copper chromite, is typically used for this process.

-

Reaction Setup:

-

Glycerol is fed into a continuous flow reactor containing the catalyst bed.

-

The reaction is carried out under a high-pressure hydrogen atmosphere.

-

-

Reaction Conditions:

-

The temperature is maintained in the range of 200-230°C.

-

The throughput of the glycerol feed is controlled to achieve a partial conversion of glycerol, typically not exceeding 95%. This is crucial to minimize the formation of byproducts like ethylene (B1197577) glycol.

-

-

Product Recovery:

-

The reaction mixture exiting the reactor is a mixture of 1,2-propanediol, unreacted glycerol, water, and minor byproducts.

-

The desired 1,2-propanediol is separated and purified from this mixture by fractional distillation.

-

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic pathway for the biotechnological production of (R)-(-)-1,2-Propanediol and a comparative workflow of its synthesis.

Caption: Metabolic pathway for (R)-(-)-1,2-Propanediol synthesis in engineered E. coli.

Caption: Comparative experimental workflow for biotechnological vs. chemical synthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of R-(-)-1,2-Propanediol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for R-(-)-1,2-Propanediol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.129 | d | CH₃ |

| 3.477 | dd | H-1a |

| 3.477 | dd | H-1b |

| 3.865 | m | H-2 |

Solvent: D₂O, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 20.674 | CH₃ |

| 69.295 | C-2 |

| 70.635 | C-1 |

Solvent: D₂O, Frequency: 125 MHz[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1260-1050 | C-O stretch | Alcohol |

Note: Data is based on characteristic absorptions for alcohols as a specific spectrum for the R-(-)-enantiomer was not available. The spectrum is expected to be nearly identical to that of racemic 1,2-propanediol.[2][3]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 76 | ~5% | [M]⁺ (Molecular Ion) |

| 45 | 100% | [CH₃CHOH]⁺ |

| 43 | ~15% | [C₃H₇]⁺ |

| 31 | ~12% | [CH₂OH]⁺ |

Source: NIST Mass Spectrometry Data Center[4]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in a standard 5 mm NMR tube. The concentration is approximately 100 mM.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker DMX-500, operating at a proton frequency of 500 MHz.[1]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to an internal standard, such as DSS in D₂O.[1]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is most easily obtained "neat," meaning without a solvent. A single drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is placed in the instrument's sample holder. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[3]

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.[6][7]

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like 1,2-propanediol. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural confirmation.

References

- 1. bmse000302 1,2-Propanediol at BMRB [bmrb.io]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. This compound [webbook.nist.gov]

- 5. webassign.net [webassign.net]

- 6. This compound | C3H8O2 | CID 259994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of R-(-)-1,2-Propanediol in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of R-(-)-1,2-Propanediol in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound, a chiral form of propylene (B89431) glycol, is a viscous, colorless liquid with the chemical formula CH₃CH(OH)CH₂OH. Its two hydroxyl groups make it a polar molecule capable of forming hydrogen bonds, which significantly influences its solubility characteristics. While much of the available literature pertains to racemic 1,2-propanediol, this guide focuses on the R-(-)-enantiomer, noting that the solubility properties of the racemate can often serve as a close estimate. The U.S. Food and Drug Administration (FDA) has classified propylene glycol as "generally recognized as safe" (GRAS) for use in food and as an excipient in pharmaceutical formulations.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and available information for racemic 1,2-propanediol, a qualitative and semi-quantitative summary can be provided. This compound is generally miscible with polar organic solvents and has limited solubility in non-polar solvents.

Table 1: Solubility of Racemic 1,2-Propanediol in Various Organic Solvents

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Methanol | Miscible[1][2] |

| Ethanol | Miscible[1][3][4] | |

| Ketones | Acetone | Miscible[1][2][3][4] |

| Halogenated Alkanes | Chloroform | Miscible[1][3][4] |

| Esters | Ethyl Acetate | Miscible[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Apolar Solvents | Petroleum Ether | Not Miscible[1] |

| Paraffin | Not Miscible[1] |

Note: The data presented is primarily for racemic 1,2-propanediol and should be considered an estimate for this compound. "Miscible" indicates solubility in all proportions.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its high polarity and capacity for hydrogen bonding determine its affinity for various solvents.

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for the experimental determination of the solubility of this compound in an organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points until the concentration of dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved droplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibration range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the solubility of this compound in the organic solvent at the specified temperature, expressed in appropriate units (e.g., g/100 g of solvent, mole fraction).

-

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits high solubility in polar organic solvents due to its ability to form strong intermolecular interactions, particularly hydrogen bonds. While precise quantitative data remains limited, its general miscibility with common polar solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest, enabling more precise formulation and process development.

References

An In-depth Technical Guide to the Thermochemical Properties of R-(-)-1,2-Propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol, a chiral molecule, is a vicinal diol with significant applications in the pharmaceutical and chemical industries. Its utility as a chiral building block, a cryoprotectant, and a solvent necessitates a thorough understanding of its thermochemical properties. These properties are fundamental to process design, reaction modeling, and ensuring the stability and efficacy of pharmaceutical formulations.

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. It is important to note that while this guide focuses on the R-(-) enantiomer, a significant portion of the available experimental data has been determined for the racemic mixture, (±)-1,2-propanediol, also known as propylene (B89431) glycol. While the physical properties of enantiomers are often identical, some thermochemical properties, such as vapor pressure, have been observed to differ between the pure enantiomers and the racemic mixture[1]. Therefore, the data for the racemic mixture should be considered a close approximation for the pure R-(-) enantiomer.

This document presents key thermochemical data in structured tables for ease of reference, details the experimental protocols used for their determination, and provides visualizations of these experimental workflows.

Core Thermochemical and Physical Properties

The following tables summarize the key thermochemical and physical properties of 1,2-propanediol. The data is primarily for the racemic mixture unless otherwise specified.

Table 1: Core Thermochemical Data for 1,2-Propanediol

| Property | Value | Units | State | Temperature (K) |

| Standard Molar Enthalpy of Formation | -481.8 ± 2.2 | kJ/mol | Liquid | 298.15 |

| Standard Molar Enthalpy of Vaporization | 69.20 ± 0.30 | kJ/mol | 298.15 | |

| Standard Molar Enthalpy of Fusion | 8.4 | kJ/mol | 240 | |

| Molar Heat Capacity (Cp) | 189.9 | J/(mol·K) | Liquid | 298.15 |

| Standard Molar Entropy (S°) | 196.3 | J/(mol·K) | Liquid | 298.15 |

Note: Data primarily from NIST WebBook and other sources for racemic 1,2-propanediol.

Table 2: Physical Properties of 1,2-Propanediol

| Property | Value | Units | Temperature (°C) |

| Molecular Formula | C₃H₈O₂ | ||

| Molar Mass | 76.09 | g/mol | |

| Boiling Point | 187 - 188 | °C | |

| Melting Point | -60 | °C | |

| Density | 1.036 | g/mL | 25 |

| Vapor Pressure | 0.08 | mmHg | 20 |

Note: Data compiled from various chemical supplier and database sources for racemic 1,2-propanediol.[2][3][4][5]

Experimental Protocols

The determination of thermochemical properties is reliant on precise experimental methodologies. The following sections detail the protocols for key measurements.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to be in contact with the sample.

-

Assembly of the Bomb: The crucible and sample are placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is then sealed.

-

Pressurization with Oxygen: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a well-insulated container (the calorimeter jacket). A stirrer is used to ensure uniform water temperature, which is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (bomb, water, etc.) is determined in a separate calibration experiment using a substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat release and the molar mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂ and H₂O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an isothermal segment, a controlled heating ramp, and a final isothermal segment.

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated at a constant rate.

-

Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Correction: A baseline measurement is performed with two empty pans to account for any instrumental asymmetry.

-

Sapphire Standard Measurement: A measurement is performed with a sapphire standard of known heat capacity to determine the calibration constant for heat capacity measurements.

-

Sample Measurement: The this compound sample is run using the same temperature program as the baseline and sapphire standard.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, after subtracting the baseline.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which can be measured using the transpiration method.[1]

Experimental Protocol:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a thermostated saturator containing the liquid this compound sample. The temperature of the saturator is precisely controlled.

-

Saturation: The carrier gas flows through the sample at a slow, controlled rate, allowing it to become saturated with the vapor of this compound.

-

Condensation: The gas mixture exiting the saturator is passed through a condenser (a cold trap) where the this compound vapor is condensed and collected.

-

Quantification: The amount of condensed this compound is determined, typically by weighing the condenser before and after the experiment. The total volume of the carrier gas that has passed through the apparatus is also measured.

-

Vapor Pressure Calculation: The partial pressure of the this compound in the saturated gas stream (which is equal to its vapor pressure at the experimental temperature) is calculated using the ideal gas law from the mass of the condensed vapor, the volume of the carrier gas, and the temperature.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure to the temperature. A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.

-

Enthalpy of Vaporization Calculation: The molar enthalpy of vaporization (ΔH_vap) is calculated from the slope of the ln P vs. 1/T plot (slope = -ΔH_vap / R, where R is the ideal gas constant).

Conclusion

The thermochemical properties of this compound are crucial for its effective use in scientific research and industrial applications. This guide has summarized the most critical available data, with the important caveat that much of the experimental work has been conducted on the racemic mixture. The provided experimental protocols and workflows offer a foundational understanding of how these essential parameters are determined. For applications where the chirality is critical, further experimental investigation to determine the specific thermochemical properties of the pure R-(-) enantiomer is recommended. Such studies would provide a more precise basis for process modeling and the development of stereospecific applications.

References

Biosynthesis of R-(-)-1,2-Propanediol in Engineered Escherichia coli

An In-depth Technical Guide on the Biological Role of R-(-)-1,2-Propanediol in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving this compound (R-1,2-PD), a chiral chemical with significant applications in the pharmaceutical and chemical industries. This document details the biosynthetic production of R-1,2-PD, primarily in metabolically engineered Escherichia coli, and its natural degradation pathway as observed in microorganisms like Salmonella. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways to facilitate a deeper understanding and further research in this area.

The microbial production of enantiomerically pure R-1,2-PD offers a sustainable alternative to traditional chemical synthesis, which typically results in a racemic mixture.[1] Metabolic engineering of E. coli has been a primary focus for achieving high titers and yields of R-1,2-PD from renewable feedstocks such as glucose.[2]

The core strategy involves the creation of a synthetic pathway that channels the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) towards R-1,2-PD production.[3] This is achieved through the overexpression of two key enzymes: methylglyoxal (B44143) synthase (mgsA) and an NADH-dependent glycerol (B35011) dehydrogenase (gldA).[2][4]

The biosynthetic pathway proceeds as follows:

-

DHAP to Methylglyoxal: Methylglyoxal synthase catalyzes the conversion of DHAP, a central glycolytic intermediate, into methylglyoxal.[3]

-

Methylglyoxal to R-Lactaldehyde: The overexpressed glycerol dehydrogenase, which exhibits broad substrate specificity, reduces methylglyoxal to R-lactaldehyde.[4][5]

-

R-Lactaldehyde to R-1,2-Propanediol: A native oxidoreductase activity within E. coli then reduces R-lactaldehyde to the final product, R-1,2-PD.[4]

To enhance the production of R-1,2-PD, further metabolic engineering strategies are often employed, such as deleting competing byproduct pathways (e.g., lactate (B86563) formation) and optimizing fermentation conditions.[2][6]

Signaling Pathway for this compound Biosynthesis

Caption: Biosynthesis of this compound from glucose in engineered E. coli.

Quantitative Data on R-1,2-PD Production

The following table summarizes the production titers and yields of R-1,2-PD achieved in various metabolically engineered E. coli strains under different fermentation conditions.

| Strain/Genetic Modification | Carbon Source | Fermentation Condition | Titer (g/L) | Yield (g/g substrate) | Reference |

| E. coli expressing gldA | Glucose | Anaerobic flask | 0.22 | - | [2] |

| E. coli expressing mgsA and gldA | Glucose | Anaerobic flask | 0.7 | - | [4] |

| E. coli expressing mgsA, gldA, and fucO | Glucose | Fed-batch fermentation | 4.5 | 0.19 | [2] |

| E. coli with inactivated tpiA, expressing optimal enzymes | Glucose | Shake flask | 5.13 | 0.48 | [3] |

| Engineered E. coli via lactic acid pathway | Glucose | Fermenter-controlled | 17.3 | 0.42 (molar yield) | [7] |

Degradation of 1,2-Propanediol in Salmonella

Certain bacteria, such as Salmonella enterica, can utilize 1,2-propanediol as a carbon and energy source. This metabolic capability is encoded by the propanediol (B1597323) utilization (pdu) operon.[8] The degradation of 1,2-PD occurs within a specialized bacterial microcompartment (BMC), a polyhedral organelle that sequesters the metabolic pathway to prevent the leakage of a toxic intermediate, propionaldehyde (B47417).[8]

The degradation pathway is initiated by a coenzyme B12-dependent diol dehydratase and proceeds as follows:

-

1,2-Propanediol to Propionaldehyde: The PduCDE enzyme complex, a coenzyme B12-dependent diol dehydratase, converts 1,2-propanediol to propionaldehyde.[8]

-

Propionaldehyde Metabolism: Propionaldehyde is a key, yet toxic, intermediate. It can be either oxidized to propionyl-CoA by propionaldehyde dehydrogenase (PduP) or reduced to 1-propanol (B7761284) by 1-propanol dehydrogenase (PduQ).[8]

-

Propionyl-CoA to Propionate: Propionyl-CoA is then converted to propionate, a process that generates ATP.[8]

Signaling Pathway for 1,2-Propanediol Degradation

Caption: Degradation pathway of 1,2-propanediol in Salmonella.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of R-1,2-PD metabolism.

Protocol 1: Fed-Batch Fermentation for R-1,2-PD Production

This protocol is adapted for the production of R-1,2-PD in metabolically engineered E. coli.[1][2]

1. Media Preparation:

-

Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

-

Fermentation Medium (Minimal Salt Medium): e.g., M9 medium supplemented with 20 g/L glucose, 5 g/L yeast extract, appropriate antibiotics, and trace elements.

-

Feeding Solution: A concentrated sterile solution of glucose (e.g., 500 g/L).

2. Pre-culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into a flask containing 50 mL of seed culture medium with the selective antibiotic.

-

Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

3. Bioreactor Fermentation:

-

Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

-

Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of base, e.g., NH4OH).

-

Maintain dissolved oxygen (DO) at a setpoint (e.g., 20%) by controlling the agitation speed and airflow rate.

-

Induce gene expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Start the fed-batch process when the initial glucose is nearly depleted, feeding the concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

-

Collect samples periodically for analysis of cell density, substrate consumption, and product formation.

Protocol 2: Quantification of R-1,2-PD by HPLC

This protocol outlines the analysis of R-1,2-PD and other metabolites from fermentation broth.[1]

1. Sample Preparation:

-

Withdraw a sample from the fermentation broth.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector.

-

Column: A column suitable for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).

-

Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Injection Volume: 10-20 µL.

-

Quantification: Determine the concentration of R-1,2-PD by comparing the peak area to a standard curve prepared with known concentrations of pure R-1,2-PD.

Protocol 3: Assay for Glycerol Dehydrogenase Activity

This spectrophotometric assay measures the NADH-dependent reduction of a substrate by glycerol dehydrogenase.[4][9]

1. Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2.

-

NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

-

Substrate Solution: Prepare a solution of the substrate (e.g., methylglyoxal) in the assay buffer.

-

Cell-Free Extract: Prepare by lysing the E. coli cells (e.g., by sonication) and clarifying the lysate by centrifugation.

2. Assay Procedure:

-

In a 1 mL cuvette, combine the assay buffer, NADH solution, and cell-free extract.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Protocol 4: Assay for Methylglyoxal Synthase Activity

This protocol is based on the quantification of methylglyoxal produced.

1. Reagent Preparation:

-

Assay Buffer: e.g., 100 mM phosphate buffer, pH 7.5.

-

Substrate Solution: A solution of dihydroxyacetone phosphate (DHAP) in the assay buffer.

-

Cell-Free Extract: Prepared as described in Protocol 3.

-

Derivatizing Agent: A solution for derivatizing methylglyoxal for colorimetric or fluorometric detection (e.g., 1,2-diaminobenzene).[10]

2. Assay Procedure:

-

Incubate the cell-free extract with the DHAP substrate solution in the assay buffer at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the enzymatic reaction (e.g., by adding acid or heat).

-

Add the derivatizing agent and allow the reaction to proceed.

-

Quantify the derivatized methylglyoxal using a spectrophotometer or fluorometer by comparing the signal to a standard curve prepared with known concentrations of methylglyoxal.[11][12]

Experimental Workflow for R-1,2-PD Production and Analysis

Caption: Experimental workflow for R-1,2-PD production and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Propanediol Utilization (pdu) Operon of Salmonella enterica Serovar Typhimurium LT2 Includes Genes Necessary for Formation of Polyhedral Organelles Involved in Coenzyme B12-Dependent 1,2-Propanediol Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Procedure for Glycerol Dehydrogenase [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Natural Occurrence of R-(-)-1,2-Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-1,2-Propanediol (also known as (R)-propylene glycol) is a chiral chemical compound with significant applications in the pharmaceutical, food, and cosmetic industries. Its stereospecific properties make it a valuable building block in the synthesis of complex chiral molecules. While the chemical synthesis of racemic 1,2-propanediol is well-established, the natural occurrence and biosynthesis of the enantiomerically pure R-(-) isomer are of growing interest for developing sustainable and stereoselective production methods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, quantitative data on its presence in various natural systems, and detailed experimental protocols for its detection and quantification.

Natural Occurrence

The known natural occurrence of this compound is primarily documented in the microbial kingdom, with some evidence of its formation as a metabolic byproduct in mammals. There is currently a lack of substantial evidence for its endogenous presence in plant tissues or as a common metabolite in other animal species under normal physiological conditions.

Microbial World

A variety of microorganisms are known to naturally produce 1,2-propanediol. The stereochemistry of the product is often dependent on the microorganism and the substrate utilized.[1] Specifically, this compound is produced by certain bacteria through the fermentation of common sugars.

Bacteria: Several species of the genus Clostridium are notable natural producers of enantiomerically pure this compound from sugars such as glucose and xylose.[1] For instance, Clostridium thermosaccharolyticum has been shown to produce this compound with a high enantiomeric excess of over 99%.[1] The production of R-1,2-PDO in these organisms typically occurs under anaerobic conditions.[1]

Other bacteria, such as some species of Lactobacillus, have also been reported to produce 1,2-propanediol from lactic acid.[1]

Mammalian Systems

In mammals, this compound has been identified as a metabolic byproduct of acetone (B3395972) metabolism.[2] This process is particularly relevant in conditions of ketosis, such as during prolonged fasting or in uncontrolled diabetes, where acetone levels in the body are elevated. The metabolism of (S)-1,2-propanediol has been observed to be faster than that of (R)-1,2-propanediol in dogs.[2] While detected in various human tissues according to the Human Metabolome Database (HMDB), including the epidermis, intestine, and skeletal muscle, the origins and endogenous concentrations under normal physiological conditions are not well-quantified.[3]

Other Organisms

To date, there is a significant lack of evidence for the widespread natural occurrence of this compound as an endogenous metabolite in plants, insects, or marine organisms. While 1,2-propanediol has been used in studies related to these organisms, it is typically as an administered substance for experimental purposes, such as a cryoprotectant or in toxicological studies. There are no well-documented biosynthetic pathways for this compound in these organisms.

Biosynthesis and Metabolic Pathways

The primary route for the microbial biosynthesis of this compound from common sugars is the methylglyoxal (B44143) pathway. In mammals, it is formed via the metabolism of acetone.

Microbial Methylglyoxal Pathway

In microorganisms like Clostridium species and engineered E. coli, the pathway begins with glycolysis. Dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, is converted to methylglyoxal by the enzyme methylglyoxal synthase. Methylglyoxal is then stereoselectively reduced to R-lactaldehyde, which is further reduced to this compound.[4]

Mammalian Acetone Metabolism

In mammals, acetone is metabolized to acetol by cytochrome P450 enzymes, primarily CYP2E1. Acetol is then reduced to this compound.

Quantitative Data

The concentration of naturally occurring this compound varies significantly depending on the organism and conditions. The following tables summarize available quantitative data.

Table 1: this compound Production in Wild-Type Microorganisms

| Microorganism | Substrate | Concentration (g/L) | Enantiomeric Excess | Reference |

| Clostridium thermosaccharolyticum | Glucose (45 g/L) | 9.05 | >99% (R) | [1] |

| Clostridium sphenoides | Glucose | Detected (under phosphate limitation) | Not specified | [1] |

Table 2: 1,2-Propanediol Enantiomers in Fermented Products

| Product | (R)-1,2-Propanediol (mg/L) | (S)-1,2-Propanediol (mg/L) | Predominant Enantiomer | Reference |

| Authentic Wines (various) | 15 - 170 | Lower concentrations | (R) | [5] |

Table 3: this compound Production in Engineered Microorganisms

| Microorganism | Substrate | Concentration (g/L) | Reference |

| Engineered Escherichia coli | Glucose | 4.5 | [6] |

| Engineered Escherichia coli | Lactic Acid | 17.3 | [1] |

| Engineered Lactococcus lactis | Glucose (1%) | 0.50 | [7] |

Experimental Protocols

The accurate quantification of this compound, particularly its enantiomeric excess, requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase or after chiral derivatization is the most common method.

Chiral GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound enantiomers in a liquid biological sample (e.g., fermentation broth, plasma).

1. Sample Preparation:

-

Internal Standard: Spike the sample with a known concentration of a deuterated internal standard of 1,2-propanediol.

-

Deproteinization (for protein-rich samples): Add a precipitating agent like acetonitrile, vortex, and centrifuge to remove proteins.[2]

-

Salting-Out and Extraction: To a known volume of the sample (or supernatant from deproteinization), add a salt such as potassium carbonate (K₂CO₃) to increase the ionic strength.[8] This facilitates the extraction of the more polar 1,2-propanediol into an organic solvent.

-

Solvent Extraction: Add an appropriate organic solvent (e.g., diethyl ether), vortex thoroughly, and centrifuge to separate the phases.[8]

-

Concentration: Carefully collect the organic layer and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent for derivatization or direct injection.[8]

2. Chiral Derivatization (Indirect Method):

-

To the extracted and concentrated sample, add a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride in the presence of a base (e.g., pyridine).[2] This reaction converts the R- and S-enantiomers of 1,2-propanediol into diastereomers, which can be separated on a standard achiral GC column.

-

After the reaction is complete, quench the reaction and prepare the sample for GC-MS analysis.

3. GC-MS Analysis:

-

Direct Method: Inject the underivatized extract onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

-

Indirect Method: Inject the derivatized sample onto a GC with a standard (achiral) capillary column.

-

GC Conditions: Use an appropriate temperature program to achieve good separation of the enantiomers or their diastereomeric derivatives.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for 1,2-propanediol and its derivatives.

4. Quantification:

-

Calculate the concentration of each enantiomer based on the peak area relative to the internal standard, using a calibration curve prepared with standards of known concentrations.

-

Determine the enantiomeric excess (% ee) using the formula: % ee = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] * 100

Conclusion

The natural occurrence of this compound is most prominently established in the microbial world, where specific bacterial species can produce it in high enantiomeric purity from common sugars via the methylglyoxal pathway. It also occurs as a byproduct of acetone metabolism in mammals, although its endogenous concentrations and physiological significance in this context require further investigation. The lack of significant evidence for its natural presence in plants and other higher organisms suggests that its biosynthesis is not a widespread metabolic pathway. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately detect and quantify this important chiral molecule in various biological matrices, which is crucial for advancing research in metabolic engineering, drug development, and food authenticity.

References

- 1. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantiodifferentiation of 1,2-propanediol in various wines as phenylboronate ester with multidimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

Methodological & Application

Application Notes & Protocols for the Asymmetric Synthesis of (R)-(-)-1,2-Propanediol from Prochiral Ketones

Introduction

(R)-(-)-1,2-Propanediol is a valuable chiral building block in the pharmaceutical and fine chemical industries, notably serving as a key intermediate in the synthesis of antibacterial agents like Levofloxacin. The asymmetric reduction of prochiral ketones, particularly hydroxyacetone (B41140) (acetol), is a highly efficient and atom-economical route to access this enantiomerically pure diol. This document outlines two primary methodologies for this transformation: biocatalytic reduction using whole-cell systems and transition-metal-catalyzed asymmetric hydrogenation. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement these synthetic strategies.

Method 1: Biocatalytic Asymmetric Reduction of Hydroxyacetone

This method leverages the high stereoselectivity of microbial enzymes to reduce hydroxyacetone to (R)-(-)-1,2-Propanediol. Whole-cell biocatalysis is often preferred for its operational simplicity and the elimination of the need for costly cofactor isolation and regeneration.

Application Note

The use of genetically engineered Ralstonia eutropha expressing a NAD-dependent alcohol dehydrogenase (ADH) from Kluyveromyces lactis provides an environmentally friendly and highly efficient method for the production of (R)-1,2-propanediol.[1][2] This system utilizes molecular hydrogen as a clean reducing agent, which is oxidized by an endogenous hydrogenase in R. eutropha to regenerate the NADH cofactor required by the ADH.[1] This in vivo coupling of cofactor regeneration and substrate reduction leads to high product titers and exceptional enantiomeric purity.[1] The process can be operated in a fermenter for large-scale production, and the whole-cell catalyst can be recycled.[1]

Quantitative Data Summary

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Concentration | Reference |

| Ralstonia eutropha expressing Kluyveromyces lactis ADH | Hydroxyacetone | (R)-1,2-Propanediol | 99.8% | 67.7 g/L in 76 hr | [1] |

| Acetobacter pasteurianus GIM1.158 | 2-Octanone (as a model prochiral ketone) | (R)-2-Octanol | >99.9% | 95.0% (preparative scale) | [3] |

Experimental Protocol: Whole-Cell Bioreduction using R. eutropha

1. Materials and Reagents:

-

Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis

-

Hydroxyacetone (acetol)

-

Nutrient broth for cell cultivation

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Hydrogen gas (H₂)

-

Jar fermenter

-

Standard analytical equipment (GC or HPLC with a chiral column)

2. Cell Cultivation:

-

Inoculate a suitable volume of sterile nutrient broth with the R. eutropha transformant.

-

Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking until it reaches the desired cell density (e.g., late exponential phase).

-

Harvest the cells by centrifugation and wash with phosphate buffer.

3. Asymmetric Reduction in a Jar Fermenter:

-

Resuspend the harvested cells in the reaction buffer within the jar fermenter.

-

Add hydroxyacetone to the desired starting concentration. Note: A fed-batch approach may be beneficial to avoid substrate inhibition at high concentrations.[1]

-

Sparge the reaction mixture with hydrogen gas. A gas mixture containing as low as 10% H₂ can be effective.[1]

-

Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

-

Monitor the reaction progress by periodically taking samples and analyzing the concentration of (R)-1,2-propanediol and the enantiomeric excess using chiral GC or HPLC.

4. Product Isolation and Analysis:

-

Upon completion of the reaction, remove the cells by centrifugation or filtration.

-

The supernatant containing the product can be purified by standard methods such as distillation.

-

Determine the enantiomeric excess of the purified (R)-1,2-propanediol using a chiral column (e.g., a cyclodextrin-based column for GC analysis).

Visualization of the Biocatalytic Pathway

Caption: In vivo coupling of hydrogenase and alcohol dehydrogenase for cofactor regeneration.

Method 2: Homogeneous Asymmetric Hydrogenation

This approach utilizes chiral transition metal complexes, most notably Ruthenium-based catalysts, to achieve the asymmetric hydrogenation of prochiral ketones. These methods are well-suited for large-scale industrial synthesis due to their high efficiency and turnover numbers.[4][5]

Application Note

The asymmetric hydrogenation of hydroxyacetone using a Ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, is a robust and scalable method for producing (R)-1,2-propanediol.[4] The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. This catalytic system has been successfully employed in the pharmaceutical industry for the synthesis of chiral intermediates.[4] Careful selection of the chiral ligand and reaction conditions is crucial for achieving high enantioselectivity.

Quantitative Data Summary

| Catalyst System | Ligand | Substrate | Product | Enantiomeric Excess (e.e.) | Conditions | Reference |

| RuCl₂(BINAP) | (R)-BINAP | Hydroxyacetone | (R)-1,2-Propanediol | High (exact value not specified in abstract) | H₂, Ethanol, 100°C, 4 atm | [4] |

| η⁶-arene/TsDPEN–Ru | (S,S)-TsDPEN | 4-Chromanone (model ketone) | (S)-4-Chromanol | 97% | H₂, Methanol, 10-100 atm | [6] |

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

1. Materials and Reagents:

-

[RuCl₂((R)-BINAP)]₂ or a similar Ru(II) precursor and (R)-BINAP ligand

-

Hydroxyacetone (acetol)

-

Anhydrous, degassed solvent (e.g., methanol or ethanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Standard analytical equipment (GC or HPLC with a chiral column)

2. Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the Ruthenium precursor and the chiral ligand in the appropriate stoichiometric ratio.

-

Add the anhydrous, degassed solvent to dissolve the catalyst components.

3. Asymmetric Hydrogenation:

-

Add the substrate, hydroxyacetone, to the reactor. The substrate-to-catalyst (S/C) ratio should be optimized for the specific system (e.g., 1000:1 to 10,000:1).

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

-

Heat the reaction mixture to the optimal temperature (e.g., 60-100°C) with stirring.

-

Monitor the reaction by observing the hydrogen uptake and/or by analyzing aliquots via GC or HPLC.

4. Work-up and Analysis:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Determine the enantiomeric excess of the (R)-1,2-propanediol by chiral GC or HPLC analysis.

Visualization of the Experimental Workflow

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation of hydroxyacetone.

References